N-benzyl-1-(furan-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine
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Overview
Description
N-BENZYL-N-[1-(2-FURYLMETHYL)-4-PIPERIDYL]-N-PHENETHYLAMINE is an organic compound that features a complex structure with multiple functional groups, including benzyl, furylmethyl, piperidyl, and phenethylamine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[1-(2-FURYLMETHYL)-4-PIPERIDYL]-N-PHENETHYLAMINE typically involves multi-step reactions starting from commercially available aromatic aldehydes and anilines. One common method involves the condensation of benzaldehyde with 2-furaldehyde and aniline to form aldimines, which are then reduced to the corresponding secondary amines using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate hydrogenation steps, while automated systems ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-[1-(2-FURYLMETHYL)-4-PIPERIDYL]-N-PHENETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form furfural derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as sodium borohydride.
Substitution: The benzyl and phenethylamine groups can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Furfural derivatives
Reduction: Secondary and tertiary amines
Substitution: Benzyl and phenethylamine derivatives
Scientific Research Applications
N-BENZYL-N-[1-(2-FURYLMETHYL)-4-PIPERIDYL]-N-PHENETHYLAMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-BENZYL-N-[1-(2-FURYLMETHYL)-4-PIPERIDYL]-N-PHENETHYLAMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors, altering signal transduction and producing therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-1-(2-FURYLMETHYL)-2-IMINO-8-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE
- N-BENZYL-1-(2-FURYLMETHYL)-2-IMINO-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE
Uniqueness
N-BENZYL-N-[1-(2-FURYLMETHYL)-4-PIPERIDYL]-N-PHENETHYLAMINE is unique due to its combination of benzyl, furylmethyl, piperidyl, and phenethylamine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H30N2O |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-benzyl-1-(furan-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C25H30N2O/c1-3-8-22(9-4-1)13-18-27(20-23-10-5-2-6-11-23)24-14-16-26(17-15-24)21-25-12-7-19-28-25/h1-12,19,24H,13-18,20-21H2 |
InChI Key |
DYFGDINDZPITID-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CO4 |
Origin of Product |
United States |
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